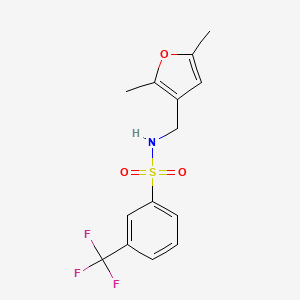

N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Description

N-((2,5-Dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring and a 2,5-dimethylfuran-3-ylmethyl substituent attached to the sulfonamide nitrogen. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylfuran moiety introduces steric and electronic effects that may influence binding to biological targets .

Properties

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO3S/c1-9-6-11(10(2)21-9)8-18-22(19,20)13-5-3-4-12(7-13)14(15,16)17/h3-7,18H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNGVPTTZHQFNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

- Molecular Formula : C16H18F3NO2S

- Molecular Weight : 297.315 g/mol

- CAS Number : Not specified in the sources but can be derived from the structure.

Anticancer Activity

Research has indicated that benzenesulfonamide derivatives exhibit significant anticancer properties. A study focused on various benzenesulfonamide compounds demonstrated that certain analogs could inhibit glioblastoma cell proliferation effectively. For instance, compound AL106, a benzenesulfonamide analog, displayed an IC50 value of 58.6 µM against GBM cells, with a notable reduction in toxicity to non-cancerous cells compared to cisplatin, a standard chemotherapeutic agent .

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

| Compound | IC50 (µM) | % Inhibition (100 µM) | Toxicity to Non-Cancerous Cells |

|---|---|---|---|

| AL106 | 58.6 | 78% | Low |

| AL34 | Not specified | 64.7% | Moderate |

| AL110 | Not specified | 53.3% | Moderate |

| Cisplatin | Not specified | 90% | High |

The biological activity of this compound may be attributed to its interaction with receptor tyrosine kinases, particularly TrkA (tropomyosin receptor kinase A). The binding affinity of this compound to TrkA suggests it could induce cell death in glioblastoma cells through receptor-mediated pathways .

Pharmacokinetics and Toxicity

In silico studies have shown that benzenesulfonamide derivatives possess favorable pharmacokinetic profiles, including good absorption and distribution characteristics. The toxicity assessment indicated that compounds like AL106 have lower cytotoxic effects on non-cancerous cells compared to traditional chemotherapeutics, suggesting a potential for selective targeting of cancer cells .

Case Studies

- Study on Glioblastoma : A detailed investigation into the effects of various benzenesulfonamide derivatives on glioblastoma cells showed that these compounds could significantly inhibit cell growth while sparing normal cells from cytotoxic effects. The morphological changes observed in treated cells confirmed the efficacy of these compounds in inducing apoptosis in cancerous tissues .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications in the sulfonamide moiety and the introduction of trifluoromethyl groups enhanced the biological activity of these compounds, highlighting the importance of chemical structure in determining pharmacological effects .

Comparison with Similar Compounds

(a) Antifungal Activity: Trifluoromethyl vs. Halogen/Methyl Substituents

Evidence from benzenesulfonamide derivatives with benzylthio substituents (e.g., compounds 34–40 in Molecules 2014) highlights the critical role of substituent position and size. For instance:

- Compound 36 (3-(trifluoromethyl)benzylthio substituent) demonstrated potent antifungal activity (MIC = 1 µg/mL against Candida albicans), attributed to the electron-withdrawing CF₃ group at the 3-position, which enhances binding to fungal enzymes .

- Compound 40 (4-chlorobenzylthio substituent) showed moderate activity (MIC = 4 µg/mL), while bulky groups like 4-trifluoromethyl (35 ) or 4-methyl (39 ) reduced efficacy (MIC > 64 µg/mL), indicating steric hindrance at the 4-position is detrimental .

Comparison with Target Compound: The target compound’s 3-CF₃ group aligns with the favorable substitution pattern of 36, but its furan-methyl group replaces the benzylthio moiety.

(b) Fluorinated Derivatives: Perfluoroalkyl Substituents

Perfluorinated benzenesulfonamides (e.g., [52026-59-2], [93819-97-7]) feature extensive fluorination, which increases chemical stability and resistance to degradation but may reduce bioavailability due to high hydrophobicity . In contrast, the target compound’s single CF₃ group balances lipophilicity and solubility, making it more suitable for therapeutic applications.

Heterocyclic Modifications: Furan vs. Pyrrolidine

Pyrrolidine-containing analogs, such as N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide (ChEBI:105796), utilize a nitrogen-containing heterocycle to modulate basicity and target interactions .

Physicochemical and Pharmacokinetic Properties

*Estimated via computational modeling; †High logP due to extensive fluorination.

Key Observations :

- The target compound’s lower logP (3.2 vs.

- The furan-methyl group may reduce steric bulk compared to benzylthio, but its electron-rich nature could affect target binding.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Use anhydrous solvents and inert atmospheres to avoid side reactions with moisture-sensitive reagents .

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., pH, temperature) using controls like acetazolamide for carbonic anhydrase inhibition .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing -CF₃ with -Cl or varying furan substituents) to identify critical pharmacophores .

- Crystallography : Resolve binding modes of disputed compounds (e.g., X-ray co-crystallization with target enzymes) to clarify mechanistic discrepancies .

Example : A study on sulfonamide-based enzyme inhibitors found that minor changes in the furan’s methyl groups altered IC₅₀ values by >10-fold, highlighting steric sensitivity .

Basic: What methodological approaches are employed to characterize purity and structural integrity?

Q. Key Techniques :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms regiochemistry (e.g., furan substitution pattern) and detects impurities. For example, ¹⁹F NMR verifies -CF₃ integration .

- Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and fragments to confirm sulfonamide linkage .

- X-ray Diffraction : Resolves crystal structure for absolute configuration validation, particularly for chiral centers introduced during synthesis .

Q. Methodological Insight :

- Computational Analysis : DFT calculations (e.g., Gaussian 16) reveal charge distribution and frontier molecular orbitals, guiding SAR .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics, showing -CF₃ contributes to favorable ΔG via entropy-driven hydrophobic effects .

Advanced: What strategies optimize yield in challenging sulfonamide coupling reactions?

Challenges : Poor nucleophilicity of amines or competing side reactions (e.g., sulfonate ester formation).

Solutions :

- Activated Amines : Use pre-formed amine hydrochlorides or employ coupling agents (e.g., HATU, DCC) to enhance reactivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DCM) improve solubility, while additives like DMAP suppress esterification .

- Temperature Control : Slow addition of sulfonyl chloride at 0°C minimizes exothermic side reactions .

Case Study : A 2025 study achieved 85% yield by using DCM/Et₃N at 0°C with dropwise sulfonyl chloride addition, compared to 45% yield under ambient conditions .

Advanced: How can researchers design analogs to probe the role of the furan ring in bioactivity?

Q. Analog Design Approaches :

- Isosteric Replacement : Substitute furan with thiophene or pyrrole to assess π-stacking vs. hydrogen bonding .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) or bulky substituents (e.g., -Ph) to sterically block enzyme access .

Q. Biological Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.